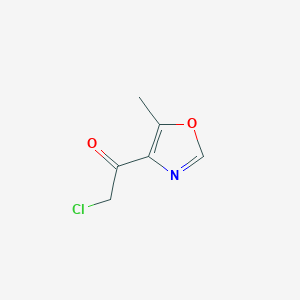
(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and ability to interact with various enzymes and receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Chiral Center Introduction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold for the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with histidine residues in proteins.
Medicine
Medically, imidazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents. The specific compound may have applications in drug development and therapeutic research.
Industry
In the industrial sector, imidazole compounds are used in the production of pharmaceuticals, agrochemicals, and as catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound may interact with receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histamine: An endogenous compound with an imidazole ring, involved in immune response and neurotransmission.
Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Uniqueness
(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is unique due to its specific chiral center and the presence of the ethanol group, which may confer distinct biological and chemical properties compared to other imidazole derivatives.
Propriétés
IUPAC Name |
(1S)-1-(1H-imidazol-5-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGNFQUIGSRZCC-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)
![N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2584250.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2584254.png)


![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B2584261.png)


